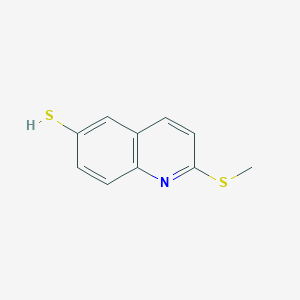

2-(Methylthio)quinoline-6-thiol

Description

Significance of Quinoline (B57606) Derivatives in Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal and chemical sciences. nih.govresearchgate.net This core is present in a wide array of natural products, most notably the anti-malarial alkaloid quinine, and serves as a fundamental template for the design of synthetic compounds with diverse pharmacological activities. nih.govvulcanchem.com

Quinoline derivatives are the subject of extensive research due to their broad spectrum of biological effects, which include anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. nih.govnih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the electronic and steric properties of the molecule to optimize its interaction with biological targets. nih.gov The continuous exploration of quinoline-based compounds is driven by the need for new therapeutic agents to address challenges like drug resistance. nih.gov The development of novel synthetic methodologies to access functionalized quinolines remains a significant focus for the scientific community. nih.gov

Importance of Thiol and Thioether Functionalities in Organic and Medicinal Chemistry

Thiol (-SH) and thioether (-S-) functional groups are crucial components in a multitude of organic and medicinal compounds. Thiols, or mercaptans, are sulfur analogs of alcohols and possess unique chemical properties that make them vital in biological systems and synthetic chemistry. wikipedia.org They are more acidic than their alcohol counterparts and their conjugate bases, thiolates, are excellent nucleophiles. nih.gov This reactivity is fundamental to their role in biochemistry, for instance, in the amino acid cysteine, where thiol groups can form disulfide bonds that are critical for protein structure. nih.gov Thiol-containing drugs can act as antioxidants, radical scavengers, and metal chelators. wikipedia.org

Thioethers, also known as sulfides, are characterized by a sulfur atom bonded to two organic substituents. The thioether group in molecules can influence their biological activity and reactivity. For example, the presence of a methylthio group can enhance the antibacterial efficacy of certain compounds. In organic synthesis, thioethers are stable functional groups but can also be oxidized to sulfoxides and sulfones, further expanding their synthetic utility. nih.gov The nucleophilic nature of the sulfur in thioethers also allows them to participate in important reactions, including intramolecular cyclizations. wikipedia.org

Overview of Research Areas Pertaining to 2-(Methylthio)quinoline-6-thiol and Analogous Structures

While direct and extensive research on this compound is not widely documented in publicly available literature, the known activities of its structural analogs provide a strong basis for outlining potential areas of investigation. The combination of the quinoline core with both thiol and thioether functionalities suggests that this compound could be a target for several research applications, primarily in medicinal chemistry.

Research into quinoline derivatives bearing sulfur-containing functional groups has revealed a range of biological activities. For instance, compounds with a methylthio group on the quinoline ring have been associated with cytotoxic, antimicrobial, and antifungal properties. Specifically, certain methylthio-substituted quinolines have demonstrated potential as inhibitors of Hepatitis B Virus (HBV) replication. Furthermore, the fusion of thiazole (B1198619) moieties (another sulfur-containing heterocycle) to quinolines has produced compounds with potent antibacterial and antifungal activities. researchgate.netjohnshopkins.edu

The table below summarizes the observed biological activities in compounds analogous to this compound, highlighting the potential research directions for the title compound.

| Analogous Compound Class | Observed Biological Activities | Potential Research Application for this compound |

| Methylthio-substituted Quinolines | Antifungal, Cytotoxic, Antimicrobial, Antiviral (Anti-HBV). | Investigation as a novel antimicrobial or antiviral agent. |

| Quinoline-Thiazole Hybrids | Antibacterial, Antifungal, Anticancer. researchgate.netjohnshopkins.edu | Synthesis and evaluation for anticancer and antimicrobial properties. |

| 8-Hydroxyquinolines | Growth inhibition of Mycobacterium tuberculosis. nih.gov | Exploration as a potential anti-tubercular agent. |

| Quinoline-2-thiones | Valuable for synthetic and medicinal chemistry applications. nih.gov | Use as a synthon for creating more complex organosulfur quinoline scaffolds. nih.gov |

The synthesis of this compound would likely involve multi-step processes common in quinoline chemistry. Methodologies could be adapted from the synthesis of related compounds, such as the reaction of chloroquinolines with sulfur nucleophiles or the modification of pre-existing functionalized quinolines. nih.gov The development of efficient synthetic routes to this and similar molecules is in itself a valuable area of chemical research. nih.gov Given the reactivity of the thiol group, this compound could also serve as a versatile intermediate for creating a library of new derivatives for biological screening.

Structure

2D Structure

3D Structure

Properties

CAS No. |

54002-19-6 |

|---|---|

Molecular Formula |

C10H9NS2 |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

2-methylsulfanylquinoline-6-thiol |

InChI |

InChI=1S/C10H9NS2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2-6,12H,1H3 |

InChI Key |

CJESJLAVZRLCFL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=C(C=C1)C=C(C=C2)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Quinoline-Thiol and Methylthioquinoline Scaffolds

The construction of the quinoline (B57606) ring is a well-established field in organic synthesis, with several classic named reactions providing the foundation for more modern approaches. These include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, each offering different pathways to the core quinoline structure from various starting materials like anilines and carbonyl compounds. pharmaguideline.comiipseries.orgrsc.org

Once the quinoline scaffold is formed, the introduction of thiol and methylthio groups can be achieved through various functionalization techniques. The inherent reactivity of the quinoline ring, particularly at the 2- and 4-positions, allows for nucleophilic substitution reactions. For instance, a common strategy involves the conversion of a hydroxyl or chloro group at the 2-position to a thiol or methylthio group.

Regioselective Synthesis of 2-(Methylthio)quinoline-6-thiol and its Derivatives

Achieving regioselectivity, the control of where substituents are placed on the quinoline ring, is a significant challenge in the synthesis of complex quinoline derivatives. rsc.org The synthesis of this compound requires precise control to introduce the methylthio group at the 2-position and the thiol group at the 6-position.

Recent advancements have focused on transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of functional groups at specific positions on the quinoline ring, often with high regioselectivity. mdpi.com Magnesiation techniques, using reagents like TMPMgCl·LiCl, have also proven effective for the regioselective functionalization of quinolines at various positions, including C2, C3, and C4. acs.org

Multi-Step Synthesis Pathways and Intermediate Derivatization

The synthesis of this compound often involves a multi-step approach, where the quinoline core is first constructed and then sequentially functionalized. youtube.comyoutube.com A common pathway may involve:

Formation of a substituted quinoline: This could start with a substituted aniline (B41778) to introduce a group at the 6-position, which can later be converted to a thiol.

Introduction of a leaving group at the 2-position: This is often a chloro group, which can be readily displaced.

Thiolation at the 2-position: Reaction with a sulfur nucleophile, such as sodium hydrosulfide, introduces the thiol group.

Methylation: The thiol is then methylated using a reagent like methyl iodide.

Conversion of the 6-substituent to a thiol: This final step would depend on the nature of the initial substituent.

Intermediate derivatization is a key aspect of these pathways, allowing for the systematic build-up of the desired molecule.

One-Pot Synthetic Approaches

To improve efficiency and reduce waste, one-pot synthetic methods are increasingly being developed for the synthesis of functionalized quinolines. acs.orgnih.govacs.orgnih.gov These methods combine multiple reaction steps into a single reaction vessel, avoiding the need for isolation and purification of intermediates. For example, a one-pot Friedländer synthesis can be used to produce quinolines from o-nitroarylcarbaldehydes and ketones in good yields. organic-chemistry.org While a specific one-pot synthesis for this compound may not be widely reported, the principles of one-pot synthesis are being applied to create complex quinoline derivatives more efficiently.

Transition Metal-Catalyzed Coupling Reactions in Methylthioquinoline Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the synthesis of quinolines is no exception. mdpi.comliv.ac.uk Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to form carbon-carbon bonds and introduce various substituents onto the quinoline ring. mdpi.comresearchgate.net Copper- and gold-catalyzed reactions have also been developed for the synthesis of substituted quinolines, offering alternative and sometimes more selective methods. nih.gov These catalytic systems can be employed to introduce the methylthio group or to build the quinoline scaffold itself.

Thiolation and Methylation Reactions for Quinoline Modification

The introduction of sulfur-containing functional groups onto the quinoline ring is a critical step in the synthesis of compounds like this compound.

Thiolation can be achieved through several methods. Direct C-H thiolation is an emerging strategy that avoids the need for pre-functionalized starting materials. rsc.org Alternatively, the reaction of a halo-quinoline with a thiolating agent is a common approach. mdpi.com A thiol-mediated three-step cascade reaction has also been reported for the conversion of indoles into functionalized quinolines, highlighting the versatility of thiol reagents. nih.govacs.org

Methylation of a quinoline-thiol is typically a straightforward process. Reagents such as methyl iodide or dimethyl sulfate (B86663) are commonly used to convert the thiol group into a methylthio group. researchgate.net The reaction conditions, including the choice of base and solvent, can be optimized to ensure high yields.

Solid-Phase Synthesis Approaches for Quinoline-Thiol Derivatives

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of libraries of quinoline derivatives. acs.orgnih.govresearchgate.net In this approach, the quinoline scaffold is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. This allows for the rapid generation of a large number of compounds with diverse functionalities. While the direct solid-phase synthesis of this compound may not be extensively documented, the methodologies exist for the synthesis of related quinolinone and quinoline carboxamide libraries, which could be adapted for the synthesis of quinoline-thiols. acs.orgnih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the carbon-hydrogen framework and the connectivity of the entire structure.

In the ¹H NMR spectrum of 2-(Methylthio)quinoline-6-thiol, distinct signals corresponding to the different types of protons are expected. The aromatic region would feature complex signals for the five protons on the quinoline (B57606) ring. Their specific chemical shifts and splitting patterns are dictated by their position relative to the nitrogen atom and the electron-donating sulfur-containing substituents. For instance, protons on substituted quinoline rings typically appear in the range of 7.0-8.9 ppm. chemicalbook.comchemicalbook.com The methyl protons of the methylthio group (-SCH₃) would produce a sharp singlet, anticipated to appear in the upfield region of approximately 2.3–2.7 ppm, based on data from analogous thioanisole (B89551) and methylthio-substituted heterocyclic compounds. rsc.orgchemicalbook.com The thiol proton (-SH) is expected to present as a broad singlet, with a chemical shift that can vary but is typically found between 3.0 and 4.0 ppm for aromatic thiols.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Quinoline-H | 7.0 - 8.5 | m (multiplet) |

| -SH | 3.0 - 4.0 | br s (broad singlet) |

| -SCH₃ | 2.3 - 2.7 | s (singlet) |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected for the quinoline ring carbons, typically appearing between 100 and 160 ppm. rsc.orgresearchgate.net The carbon atom C2, bonded to both the ring nitrogen and the methylthio group, and C6, bonded to the thiol group, would have their chemical shifts significantly influenced by these heteroatoms. The carbon of the methylthio group (-SCH₃) is anticipated to appear as a single peak in the aliphatic region, likely around 15–25 ppm. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline C (Aromatic) | 100 - 160 |

| -SCH₃ | 15 - 25 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity of the protons on the quinoline ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would establish direct, one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the signals of the methyl protons to the methyl carbon and each aromatic proton to its corresponding ring carbon.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (specifically DEPT-90 and DEPT-135) would be used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), and methine (-CH) carbons, aiding in the definitive assignment of the ¹³C spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is employed to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com

The FTIR spectrum of this compound would display several characteristic absorption bands confirming its structure.

S-H Stretch: A weak but sharp absorption band characteristic of the thiol group is expected in the region of 2550–2600 cm⁻¹.

Aromatic C-H Stretch: Vibrations for the C-H bonds on the quinoline ring would appear above 3000 cm⁻¹. scialert.net

C=C and C=N Stretches: The spectrum would be rich in the 1400–1650 cm⁻¹ region, showing multiple bands corresponding to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic quinoline core. scialert.netmdpi.com

C-S Stretch: A weak to medium intensity band for the carbon-sulfur stretch is expected in the 600–800 cm⁻¹ range.

Table 3: Predicted Key FTIR Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium |

| S-H Stretch | 2550 - 2600 | Weak, Sharp |

| C=C, C=N Ring Stretches | 1400 - 1650 | Strong to Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Note: These are predicted values based on general functional group frequencies.

Raman spectroscopy provides complementary information to FTIR, as different selection rules govern the activity of vibrational modes. For this compound, Raman spectroscopy would be particularly useful.

S-H and C-S Stretches: The S-H stretch (around 2550–2600 cm⁻¹) and the C-S stretches (600–800 cm⁻¹) involving the sulfur atoms are often stronger and more easily identified in Raman spectra compared to FTIR. rsc.org This makes Raman an excellent tool for confirming the presence of the thiol and methylthio functionalities.

Quinoline Ring Vibrations: The symmetric stretching and breathing modes of the quinoline aromatic ring system are typically very strong in the Raman spectrum and would provide a clear fingerprint for the core structure in the 1000-1650 cm⁻¹ region. scialert.net

Electronic Spectroscopy for Electronic Structure and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of this compound. The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides critical insights into the conjugated π-system of the quinoline core and the influence of its substituents, the methylthio (-SCH₃) and thiol (-SH) groups.

The electronic spectrum of quinoline derivatives is typically characterized by multiple absorption bands corresponding to π→π* transitions within the aromatic system. For this compound, the presence of sulfur-containing auxochromes (-SCH₃ and -SH) is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted quinoline. This shift arises from the extension of the conjugated system by the lone pair electrons on the sulfur atoms.

A key aspect that can be investigated using UV-Vis spectroscopy is the potential for thione-thiol tautomerism in the quinoline-6-thiol (B6265835) moiety. The compound can exist in equilibrium between the thiol form (containing a -SH group) and the thione form (containing a C=S group, as quinoline-2(1H)-thione). These tautomers possess distinct electronic configurations and thus exhibit different absorption spectra. Quantum mechanical calculations and experimental data on analogous compounds like quinoline-2-thiol (B7765226) confirm that the thione tautomer is often more stable and shows strong absorption bands at different wavelengths compared to the thiol form. researchgate.net For instance, calculated spectra for quinoline-2-thiol show the thiol form having strong bands around 308 nm, while the thione form has bands around 359 nm. researchgate.net Therefore, by analyzing the UV-Vis spectrum of this compound in various solvents, it is possible to study the position of this tautomeric equilibrium.

Table 1: Illustrative UV-Vis Absorption Data for this compound Tautomers in a Polar Solvent.

| Tautomeric Form | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

|---|---|---|---|

| Thiol Form | ~310 | ~12,000 | π→π |

| Thione Form | ~365 | ~18,500 | π→π |

| Thione Form | ~275 | ~25,000 | π→π* |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable tool for the analysis of this compound. This technique combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry, enabling the determination of the compound's molecular weight, elucidation of its structure through fragmentation patterns, and assessment of its purity.

In a typical LC/MS experiment, the sample is first passed through an HPLC column to separate it from any impurities or related compounds. The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. For this compound (molecular formula C₁₀H₉NS₂), ESI in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ions reveal the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group from the thioether, cleavage of the C-S bonds, and fragmentation of the quinoline ring system itself, such as the loss of HCN. rsc.org Analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound. researchgate.net

Table 2: Expected LC/MS Fragmentation Data for this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 208.02 | 193.00 | -CH₃ | [M-CH₃+H]⁺ |

| 208.02 | 175.02 | -SH | [M-SH+H]⁺ |

| 208.02 | 161.03 | -SCH₃ | [M-SCH₃+H]⁺ |

| 208.02 | 134.04 | -CS₂H₂ | [C₉H₇N+H]⁺ (Quinoline) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a crystallographic study would unequivocally resolve the question of tautomerism in the solid state, confirming whether the -SH (thiol) or the C=S (thione) form is present. Furthermore, it would provide precise measurements of the geometry of the quinoline ring, which may exhibit some deviation from planarity due to substituent effects. The C-S bond lengths and the C-S-C bond angle of the methylthio group would also be accurately defined.

Table 3: Hypothetical Crystallographic Data for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.51 |

| b (Å) | 9.49 |

| c (Å) | 19.23 |

| β (°) | 92.7 |

| Volume (ų) | 1728 |

| Z (Molecules per unit cell) | 4 |

| C-S (thiol) Bond Length (Å) | 1.78 |

| C-S (thioether) Bond Length (Å) | 1.75 |

Note: The data in Tables 1, 2, and 3 are illustrative and represent expected values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Modeling of Tautomeric Equilibria (Thiol-Thione Tautomerism)

One of the most significant aspects of quinoline-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms. For 2-(Methylthio)quinoline-6-thiol, this equilibrium would involve the migration of the hydrogen atom from the sulfur of the thiol group to the nitrogen atom of the quinoline (B57606) ring, forming the corresponding thione tautomer, 2-(methylthio)-2,3-dihydroquinoline-6(1H)-thione. Density Functional Theory (DFT) is a powerful tool to investigate this phenomenon. researchgate.netresearchgate.net

Quantum chemical calculations, particularly DFT methods such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), are employed to optimize the geometries of the possible tautomers and compute their relative energies. eurekaselect.com For similar heterocyclic thiol systems, studies have consistently shown that the thione tautomer is generally the more stable form. researchgate.net This increased stability is often attributed to the greater strength of the C=S double bond in the thione compared to the C-S single bond in the thiol, as well as resonance stabilization within the quinoline ring system.

While specific energy values for this compound are not present in the available literature, a hypothetical relative energy computation would likely yield the results summarized in the table below, reflecting the expected higher stability of the thione form.

Table 1: Hypothetical Relative Energy Computations for Tautomers of this compound

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| Thiol Form | B3LYP/6-31+G(d,p) | 0.00 (Reference) |

| Thione Form | B3LYP/6-31+G(d,p) | -5.0 to -10.0 |

Note: The values in this table are illustrative and based on trends observed for similar quinoline-thiol compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govdntb.gov.ua This technique is particularly useful for distinguishing between tautomers, as the thiol and thione forms are expected to have distinct spectroscopic signatures. researchgate.net

The thione tautomer, with its C=S chromophore, typically exhibits an absorption band at a longer wavelength (around 300-400 nm) corresponding to an n-π* transition. researchgate.net In contrast, the thiol tautomer's absorption is usually at a shorter wavelength (below 300 nm), arising from π-π* transitions within the aromatic quinoline ring. researchgate.net TD-DFT calculations can predict the excitation energies and oscillator strengths for these transitions, providing a theoretical basis for identifying the predominant tautomer in experimental spectra. researchgate.net

Table 2: Predicted Spectroscopic Signatures for Tautomers of a Representative Quinoline-thiol

| Tautomer | Predicted λmax (nm) | Transition Type |

| Thiol Form | < 300 | π-π |

| Thione Form | 300 - 400 | n-π |

Note: This table illustrates the general expected spectroscopic differences based on studies of similar compounds.

Molecular Dynamics and Simulations for Conformational Studies

By simulating the molecule's trajectory, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. arabjchem.orgtees.ac.uk Parameters derived from MD simulations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify the stability and flexibility of different regions of the molecule. nih.gov

Computational Studies on Reaction Mechanisms and Reaction Pathways

Computational chemistry provides a detailed picture of reaction mechanisms, allowing for the identification of transition states, intermediates, and the calculation of activation energies. nih.govacs.org For this compound, computational studies could investigate various reactions, such as its synthesis, oxidation, or its interaction with electrophiles and nucleophiles.

For instance, the reaction of the thiol group with an electrophile can be modeled to determine the reaction pathway and the regioselectivity of the attack. DFT calculations can be used to map out the potential energy surface of the reaction, revealing the lowest energy path from reactants to products. nih.gov Such studies are fundamental for predicting the chemical behavior of the compound and for designing new synthetic routes or understanding its metabolic fate. acs.org

Mechanistic Studies of Chemical Reactions

Investigation of Reaction Regioselectivity and Stereoselectivity

The presence of two different sulfur-containing groups and multiple reactive sites on the quinoline (B57606) ring raises important questions regarding the regioselectivity of its reactions. For instance, in reactions involving electrophiles, the nucleophilic thiol group (-SH) is generally more reactive than the thioether (-SMe) group.

In a study on related quinoline systems, the thiol-Michael reaction, an addition of a thiol to an α,β-unsaturated carbonyl compound, has been explored. For instance, the reaction of 2-sulfanylquinoline-3-carbaldehyde with various reagents demonstrates the high nucleophilicity of the thiol group. nih.gov While direct studies on 2-(Methylthio)quinoline-6-thiol are not extensively documented, it is anticipated that the thiol at the 6-position would be the primary site of attack for many electrophiles.

Stereoselectivity becomes a key consideration when new chiral centers are formed during a reaction. For example, in radical cyclization reactions, the stereochemical outcome can often be controlled. mdpi.com The cyclization of ortho-vinyl and ortho-allyl phenylisocyanides can lead to the formation of bisthiolated indole (B1671886) and quinoline derivatives with specific stereochemistry. mdpi.com

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. For reactions involving this compound, various intermediates can be postulated based on the reaction type.

In nucleophilic aromatic substitution (SNAr) reactions, a Meisenheimer complex is a key intermediate. frontiersin.org For instance, the reaction of a nucleophile with a halo-substituted quinoline proceeds through a resonance-stabilized anionic intermediate. The stability of this intermediate, influenced by the electron-withdrawing or -donating nature of the substituents, dictates the reaction rate.

Computational studies on the reaction of thiols with α,β-unsaturated carbonyl compounds have shed light on the transition states involved. nih.gov These studies indicate that the reaction can proceed through a base-catalyzed mechanism where a thiolate anion is the active nucleophile. nih.gov The transition state for the nucleophilic attack involves the formation of a new carbon-sulfur bond.

Radical Cyclization Pathways and Mechanisms

Thiyl radicals, generated from thiols, are versatile intermediates for initiating cyclization reactions. mdpi.com The thiol group at the 6-position of this compound can serve as a precursor for a thiyl radical upon treatment with a radical initiator like AIBN (azobisisobutyronitrile) or upon photolysis.

The general mechanism for a thiyl radical-mediated cyclization involves the addition of the thiyl radical to an unsaturated bond within the same molecule. For example, if an appropriate unsaturated side chain were present on the quinoline nucleus, an intramolecular cyclization could occur. The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is governed by Baldwin's rules and the stability of the resulting radical intermediate. mdpi.com

A plausible, though hypothetical, radical cyclization pathway for a derivative of this compound is depicted below:

| Step | Description |

| 1. Initiation | Generation of a thiyl radical from the 6-thiol group using a radical initiator. |

| 2. Cyclization | Intramolecular addition of the thiyl radical to an unsaturated substituent on the quinoline ring. |

| 3. Propagation | The resulting carbon-centered radical can abstract a hydrogen atom from a suitable donor to yield the cyclized product and regenerate a thiyl radical. |

Nucleophilic Substitution Reactions Involving Thiol and Thioether Centers

The thiol and thioether groups in this compound exhibit distinct nucleophilic properties. The thiol group, particularly in its deprotonated thiolate form (RS⁻), is a potent nucleophile. libretexts.org

Alkylation of the thiol group is a common reaction. This can be achieved by treating the compound with an alkyl halide in the presence of a base. researchgate.net The reaction proceeds via an SN2 mechanism. The thioether group at the 2-position is generally less nucleophilic than the thiol. However, the presence of the electron-donating methylthio group can influence the reactivity of the quinoline ring towards nucleophilic substitution. In some quinoline derivatives, a methylthio group at the 2-position can act as a leaving group in nucleophilic substitution reactions, especially when activated by the ring nitrogen. mdpi.com

A study on 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue demonstrated that the 4-chloro group can be readily displaced by various nucleophiles. mdpi.com Alkylation of the resulting thione at the sulfur atom yields a 2-alkylthioquinoline derivative. mdpi.com This suggests that the methylthio group in this compound could potentially be displaced under certain conditions.

| Reaction Type | Nucleophilic Center | Typical Reagents | Mechanism |

| S-Alkylation | 6-Thiol | Alkyl halides, Base | SN2 |

| Nucleophilic Aromatic Substitution | C-2 (displacement of -SMe) | Strong Nucleophiles | SNAr (addition-elimination) |

| Michael Addition | 6-Thiol | α,β-Unsaturated Carbonyls | Conjugate Addition |

Oxidation and Reduction Pathways of Sulfur Moieties in Quinoline Derivatives

The sulfur atoms in both the thiol and methylthio groups of this compound are susceptible to oxidation and reduction.

Oxidation: The thiol group can be oxidized to various states. Mild oxidation, for instance with iodine or hydrogen peroxide, typically leads to the formation of a disulfide bridge, resulting in a dimeric quinoline structure. libretexts.org Further oxidation can yield sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). nih.gov The thioether group can be oxidized to a sulfoxide (B87167) (R-S(=O)-R') and then to a sulfone (R-S(=O)₂-R') using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).

The oxidation of thiols can proceed through either one-electron or two-electron pathways. nih.gov One-electron oxidation generates a thiyl radical, which can then dimerize to form a disulfide. nih.gov Two-electron oxidation often involves the formation of a sulfenic acid intermediate. nih.gov

Reduction: The disulfide bond, if formed through oxidation of the thiol, can be reduced back to the thiol using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The reduction of disulfides is a crucial reaction in biological systems and is often mediated by enzymes like thioredoxin. nih.gov

The reduction of elemental sulfur can be facilitated by aminothiols, which convert it to soluble polysulfides. rsc.org While not a direct reduction of the sulfur moieties in the title compound, this highlights the reducing potential of thiols in the presence of other sulfur species.

| Sulfur Moiety | Oxidation Product | Typical Oxidizing Agent | Reduction Product | Typical Reducing Agent |

| 6-Thiol (-SH) | Disulfide (-S-S-) | I₂, H₂O₂ | - | - |

| 6-Thiol (-SH) | Sulfonic Acid (-SO₃H) | Strong Oxidants (e.g., KMnO₄) | - | - |

| 2-Methylthio (-SMe) | Sulfoxide (-S(O)Me) | m-CPBA (1 equiv.) | - | - |

| 2-Methylthio (-SMe) | Sulfone (-SO₂Me) | m-CPBA (2 equiv.) | - | - |

| Disulfide (-S-S-) | - | - | Thiol (-SH) | DTT, TCEP |

Applications in Advanced Chemical Research and Development

Role as Versatile Synthons and Building Blocks in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and the development of novel synthetic routes to complex heterocyclic systems is a constant focus of chemical research. harvard.edunih.gov 2-(Methylthio)quinoline-6-thiol serves as a valuable synthon, or building block, in this endeavor due to the presence of multiple reactive sites that can be selectively functionalized.

The thiol (-SH) group at the 6-position is a key functional handle. Thiols are known to be effective nucleophiles, allowing for a variety of substitution reactions to build more complex structures. wikipedia.org For instance, the thiol can be deprotonated to form a thiolate, which can then react with electrophiles. wikipedia.org One of the most direct methods for preparing related methylthio-quinoline derivatives involves the nucleophilic substitution of a chloro-quinoline precursor with a sulfur nucleophile, followed by methylation. This reactivity can be harnessed to construct larger molecular architectures.

Furthermore, the quinoline (B57606) ring itself, modified by the electron-donating methylthio group at the 2-position, can participate in various chemical transformations. The methylthio group influences the electronic and steric properties of the quinoline system, which can affect its reactivity in metal-catalyzed cross-coupling reactions. For example, in Suzuki couplings, the thioether might influence the catalyst's efficacy, while in Buchwald-Hartwig aminations, steric hindrance at the C2 position could necessitate specific ligand choices to facilitate C-N bond formation. While specific examples detailing the use of this compound as a precursor for other heterocycles are not extensively documented, the known reactivity of quinolines, thiols, and methylthio groups suggests its high potential as a versatile building block for creating novel, complex heterocyclic compounds. mdpi.comresearchgate.net

Application in Ligand Design for Coordination Chemistry and Catalysis

The design of ligands that can form stable and reactive complexes with metal ions is central to the development of new catalysts. This compound is an attractive candidate for ligand design due to the presence of multiple potential coordination sites: the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group. Thiolates are classified as soft Lewis bases and therefore coordinate effectively with soft Lewis acid metals. wikipedia.org

The combination of a nitrogen-containing heterocycle and a thiol group can create a bidentate or even polydentate coordination environment around a metal center. This chelation can lead to the formation of stable metal complexes. Research on related quinoline derivatives has shown that they can form catalytically active complexes with transition metals like copper. mdpi.comscilit.com These complexes have demonstrated efficacy in oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the activity of catechol oxidase enzymes. mdpi.comscilit.com The catalytic activity of these copper complexes is influenced by both the chemical structure of the quinoline ligand and the nature of the other ions coordinated to the copper center. mdpi.com

Furthermore, the thiol group itself can act as a "transient cooperative ligand" in catalysis. nih.gov It can reversibly bind to a metal center, protecting vacant coordination sites and influencing the reaction's selectivity and rate. nih.gov While the catalytic applications of complexes specifically derived from this compound are an emerging area of study, the established coordination chemistry of quinolines and thiolates points to its significant potential in developing novel catalysts for a range of organic transformations. mdpi.com

Development of Chromophores and Fluorescent Sensors

The quinoline scaffold is a well-known chromophore, and its derivatives are frequently used in the development of fluorescent probes for various analytes. The introduction of a thiol group provides a versatile platform for creating sensors that operate through mechanisms like photoinduced electron transfer (PET). dergipark.org.tr

Alkylated quinoline-2-thiol (B7765226) derivatives have been shown to be fluorescent, and their fluorescence can be quenched or enhanced upon interaction with specific species, making them suitable for sensing applications. dergipark.org.tr

Thiol-containing fluorescent sensors are particularly effective for detecting heavy metal ions. The sulfur atom in the thiol group has a high affinity for soft metal ions. Studies on quinoline-2-thiol derivatives have demonstrated their use as fluorescent chemosensors for metals such as Hg²⁺, Ag⁺, and Cu²⁺. dergipark.org.tr The interaction with these metal ions typically leads to a quenching of the fluorescence signal due to photoinduced electron transfer. dergipark.org.tr This principle allows for the sensitive and selective detection of toxic heavy metals in various environments.

The same family of alkylated quinoline-2-thiol derivatives has also been shown to be sensitive to changes in pH. dergipark.org.tr The protonation state of the quinoline nitrogen and the thiol group can alter the electronic properties of the molecule, leading to a change in its fluorescence emission. This property allows these compounds to function as fluorescent pH sensors, with the ability to signal changes in acidity or basicity through a measurable optical response. dergipark.org.tr

Beyond metal ions and pH, quinoline-thiol based sensors have been developed for the detection of reactive nitrogen species of biological importance, such as nitroxyl (B88944) (HNO). dergipark.org.tr A fluorescence increase is observed when quinoline-2-thiol derivatives are exposed to HNO. dergipark.org.tr This "turn-on" response is highly desirable for biological imaging and sensing, as it provides a clear signal against a low background. Given the structural similarities, this compound is a promising candidate for the development of new fluorescent probes for nitroxyl and other biologically relevant molecules.

Interactive Data Table: Sensing Applications of Quinoline-Thiol Derivatives

| Analyte | Sensing Mechanism | Observed Effect | Reference |

| Metal Ions (Hg²⁺, Ag⁺, Cu²⁺) | Fluorescence Quenching (PET) | Decrease in fluorescence | dergipark.org.tr |

| pH | Alteration of Electronic State | Change in fluorescence | dergipark.org.tr |

| Nitroxyl (HNO) | Chemical Reaction | Increase in fluorescence | dergipark.org.tr |

Mechanistic Insights into Biological Activities in Vitro Studies Only

Antimicrobial and Antibacterial Activity Mechanisms

While direct studies on the antimicrobial mechanism of 2-(Methylthio)quinoline-6-thiol are not extensively detailed in the provided search results, the broader class of quinoline (B57606) derivatives is known for its antimicrobial properties. researchgate.netnih.govnih.gov The antibacterial action of quinolone derivatives often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, recombination, and repair. researchgate.net The presence of a methylthio group and a thiol group on the quinoline scaffold could potentially influence its interaction with bacterial targets. For instance, some N-substituted piperazinylquinolone derivatives have shown significant potency against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The introduction of a methylthio-containing residue to a ciprofloxacin (B1669076) derivative resulted in improved potency against staphylococci while maintaining activity against Gram-negative bacteria. nih.gov

Antileishmanial Activity and Interference with Thiol Redox Pathways

Information specifically detailing the antileishmanial activity and interference with thiol redox pathways of this compound was not available in the search results. However, the general importance of thiol-redox pathways in various organisms suggests a potential area for future investigation. nih.gov These pathways are critical for maintaining the cellular redox balance and are involved in numerous enzymatic reactions. nih.gov

Antiviral Activity and Molecular Target Interaction Studies

Quinoline derivatives have been investigated for their antiviral properties against a range of viruses. monash.edunih.gov

Hepatitis B Virus (HBV): Several studies have evaluated quinoline derivatives for their anti-HBV activity. For example, a series of 6H- nih.govbenzothiopyrano[4,3-b]quinoline derivatives were synthesized and tested for their ability to inhibit HBV in HepG2 2.2.15 cells. nih.gov Some of these compounds demonstrated potent anti-HBV activity with IC50 values below 50 μM. nih.gov The most promising of these, compound 10l, had an IC50 value of 14.7 μM. nih.gov The mechanism of action is often related to the inhibition of viral replication and the reduction of viral antigen production. nih.govnih.gov

SARS-CoV-2 Mpro Protein: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key enzyme in the viral life cycle, making it an attractive target for antiviral drugs. nih.govnih.gov Thioester-containing small molecules have been identified as potent inhibitors of SARS-CoV-2 Mpro. nih.gov These compounds act by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. nih.gov X-ray crystallography has confirmed this covalent binding mechanism for some inhibitors. nih.gov Certain thioester derivatives have demonstrated excellent inhibitory activity with low micromolar to nanomolar Ki values and have also shown antiviral activity in cell-based assays. nih.gov

Anticancer Activity and Cellular Mechanism of Action Investigations

The c-Myc protein is a key regulator of cell proliferation and is often dysregulated in cancer. nih.govnih.gov The dimerization of c-Myc with its partner protein, Max, and the subsequent binding of the c-Myc/Max complex to DNA are critical for its function as a transcription factor. nih.govnih.gov

c-Myc/Max/DNA Complex Inhibition: Small molecules that can disrupt the interaction between c-Myc and Max or prevent the complex from binding to DNA are of significant interest as potential anticancer agents. nih.gov While direct evidence for this compound is not present, studies on other small molecules have identified inhibitors that can selectively block the c-Myc-Max interaction. nih.gov For example, a small molecule inhibitor, MYCMI-6, was found to selectively inhibit the c-Myc-Max protein-protein interaction at micromolar concentrations and demonstrated the ability to induce apoptosis in a neuroblastoma mouse xenograft model. nih.gov Mechanistic studies on other thioheterocyclic nucleoside derivatives have shown that they can induce apoptosis, cause cell cycle arrest, and increase reactive oxygen species (ROS) levels, ultimately suppressing the c-Myc pathway. nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

Quinoline derivatives have been recognized for their antioxidant potential. bohrium.comresearchgate.netnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. bohrium.comnih.gov

The antioxidant activity of quinoline derivatives can be attributed to their ability to scavenge free radicals. bohrium.comresearchgate.net The thiol group (-SH) is a well-known antioxidant functional group, capable of donating a hydrogen atom or an electron to neutralize free radicals. researchgate.netmdpi.com Thiols play a crucial role in cellular defense against ROS. researchgate.net Studies on various quinoline derivatives have demonstrated their capacity to reduce lipid peroxidation. researchgate.net However, the direct ROS scavenging activity of this compound has not been explicitly detailed in the provided information.

Enzyme Inhibition Studies

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. nih.govnih.gov While there is no specific data on this compound, other heterocyclic compounds, including those with oxazole (B20620) and imidazopyridine scaffolds, have been shown to be potent urease inhibitors. nih.gov The mechanism of inhibition often involves the interaction of the inhibitor with the active site of the enzyme, which can be influenced by the presence of various functional groups. nih.govnih.gov

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition: PHGDH is a key enzyme in the serine synthesis pathway, which is often upregulated in cancer cells to support their proliferation. mdpi.com A series of α-ketothioamides have been identified as inhibitors of PHGDH. mdpi.com Structure-activity relationship studies of these compounds have provided insights into the structural features required for potent inhibition. mdpi.com

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. researchgate.netgeorgiasouthern.edunih.govnih.govmdpi.com For quinoline derivatives, SAR analyses have revealed that the nature and position of substituents on the quinoline ring significantly influence their biological activities. researchgate.netgeorgiasouthern.edunih.gov

For instance, in the context of antimicrobial activity, the introduction of electron-withdrawing groups can enhance potency. researchgate.net In the case of antiviral activity against SARS-CoV-2 Mpro, SAR studies on thioester derivatives have highlighted the importance of specific structural features for achieving high inhibitory potency. nih.gov Similarly, for anticancer activity targeting the c-Myc pathway, SAR studies of thioheterocyclic nucleosides have shown that substitutions at specific positions on the purine (B94841) ring are critical for their antiproliferative effects. nih.gov

A detailed SAR analysis specifically for derivatives of this compound would require the synthesis and biological evaluation of a library of analogs with systematic structural modifications.

Interactive Data Tables

Table 1: Antiviral Activity of Selected Quinoline and Thioester Derivatives

| Compound/Derivative Class | Virus/Target | In Vitro Model | Key Findings | Reference |

| 6H- nih.govbenzothiopyrano[4,3-b]quinoline derivatives | Hepatitis B Virus (HBV) | HepG2 2.2.15 cells | Potent anti-HBV activity with IC50 values < 50 μM. Compound 10l showed an IC50 of 14.7 μM. | nih.gov |

| Small-molecule thioesters | SARS-CoV-2 Mpro | Enzyme inhibition assays, Calu-3 and Vero76 cells | Covalent inhibition of Mpro. Compounds 3w and 3x exhibited excellent inhibition with Ki values of 0.0141 μM and 0.0332 μM, respectively. Nanomolar antiviral activity in cells. | nih.gov |

Table 2: Anticancer Activity of Selected c-Myc Inhibitors

| Compound/Derivative Class | Target | In Vitro Model | Key Findings | Reference |

| Thioheterocyclic nucleoside derivatives | c-Myc pathway | HCT116 and HeLa cancer cells | Compounds 33a and 36b showed potent activity against HCT116 cells (IC50 = 0.27 and 0.49 μmol/L). Induced apoptosis and cell cycle arrest. | nih.gov |

| MYCMI-6 | c-Myc-Max interaction | Cell-based BiFC assay, SPR | Selectively inhibited c-Myc-Max PPI. Bound to Myc bHLHLZ domain with a KD of 1.6 μM. Inhibited tumor cell growth with an IC50 as low as 0.5 μM. | nih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives, including 2-(Methylthio)quinoline-6-thiol, has traditionally relied on classical methods that often involve harsh conditions, hazardous materials, and long reaction times. acs.orgnih.gov Recognizing the environmental and economic drawbacks of these approaches, the scientific community is increasingly shifting its focus toward "green" and sustainable synthetic strategies. acs.orgnih.gov

Future research in this area is geared towards:

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, such as water, and reduce the generation of hazardous byproducts is a key objective. nih.govijpsjournal.comnih.gov Techniques like microwave-assisted and ultrasound-assisted synthesis are being explored to shorten reaction times and improve yields. nih.govnih.gov

Catalysis: There is a significant push to develop novel and reusable catalysts to enhance the efficiency and selectivity of quinoline synthesis. rsc.orgacs.org This includes the use of nanocatalysts, which offer a large surface area for reactions, and biocatalysis, which employs enzymes for highly specific transformations. ijpsjournal.comacs.orgnih.gov The use of cost-effective and sustainable catalysts like those based on copper or iron is also a growing trend. acs.orgrsc.org

Novel Precursors and Reactions: The exploration of new starting materials and reaction pathways is crucial for expanding the diversity of accessible quinoline derivatives. For instance, methods involving the nucleophilic substitution of 2-chloroquinoline (B121035) precursors are well-documented for creating methylthioquinoline derivatives.

Advanced Computational Design for Targeted Properties

Computational modeling and in-silico screening are becoming indispensable tools in the design and development of new quinoline-based compounds with specific biological activities. researchgate.net These methods allow researchers to predict the properties and interactions of molecules before their actual synthesis, saving time and resources.

Key areas of future computational research include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help in understanding the relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov This knowledge is then used to design new derivatives with enhanced potency.

Molecular Docking and Dynamics Simulations: These techniques are employed to predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. researchgate.netnih.govresearchgate.net This allows for the rational design of inhibitors for various diseases. For example, quinoline derivatives have been investigated as potential inhibitors of acetylcholinesterase for Alzheimer's disease and as tubulin polymerization inhibitors for cancer therapy. nih.govnih.gov

Pharmacophore Modeling and ADME-Tox Prediction: These computational tools help in identifying the essential structural features required for biological activity and in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) of new compounds. researchgate.netresearchgate.net

Exploration of New Biological Targets and Mechanistic Pathways

While quinoline derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, there is still much to learn about their precise mechanisms of action and potential new therapeutic applications. smolecule.combiointerfaceresearch.comresearchgate.net

Future research will likely focus on:

Identifying Novel Protein Targets: Proteomics approaches are being used to identify new cellular proteins that interact with quinoline compounds. drugbank.com For instance, studies have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinolines. drugbank.com

Elucidating Mechanisms of Action: Detailed studies are needed to understand how these compounds exert their biological effects at the molecular level. This includes investigating their interactions with DNA, their ability to inhibit specific enzymes, and their role in modulating signaling pathways. smolecule.com For example, some quinoline derivatives are known to intercalate into DNA, while others inhibit enzymes like topoisomerase or protein kinases. researchgate.netnih.gov

Investigating New Therapeutic Areas: The diverse biological activities of quinolines suggest their potential in treating a wide range of diseases beyond those already explored. rsc.org Research into their neuroprotective effects and their potential as antileishmanial agents are emerging areas of interest. rsc.org

Integration into Multidisciplinary Materials Science Applications

The unique chemical properties of quinoline-6-thiol (B6265835) derivatives, particularly the presence of the thiol group, make them attractive building blocks for the creation of novel functional materials. smolecule.com

Emerging trends in this field include:

Self-Assembled Monolayers (SAMs): The thiol group allows for the strong attachment of these molecules to metal surfaces, enabling the formation of highly ordered SAMs. smolecule.com These SAMs can be used to modify the properties of surfaces for applications in sensors, catalysis, and corrosion protection. smolecule.com

Organic Electronics: The aromatic quinoline core can be functionalized to tune its electronic properties, making these compounds candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com

Nanotechnology: The ability to attach thiol-derivatized compounds to nanoparticles opens up possibilities for developing new drug delivery systems and diagnostic tools. nih.gov

Phosphorescent Materials: Iridium complexes of some thieno[2,3-b]quinolines have been shown to exhibit intense red phosphorescence, suggesting potential applications in lighting and display technologies. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.